molecular formula C9H20O2 B8043870 2-Methyl-2-(3-methylbutoxy)propan-1-ol

2-Methyl-2-(3-methylbutoxy)propan-1-ol

Cat. No.: B8043870
M. Wt: 160.25 g/mol
InChI Key: BPNODWDRCHBUHE-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methylbutoxy)propan-1-ol is a branched ether-alcohol with the molecular formula C₉H₂₀O₂. Its structure features a tertiary alcohol group (-OH) attached to a central carbon, which is further substituted with a 3-methylbutoxy group. This configuration confers unique physicochemical properties, including moderate hydrophobicity and stability, making it relevant in industrial applications such as solvents, surfactants, or intermediates in organic synthesis .

Properties

IUPAC Name

2-methyl-2-(3-methylbutoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-8(2)5-6-11-9(3,4)7-10/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNODWDRCHBUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

a. [(Butoxymethylethoxy)methylethoxy]propan-1-ol

  • Structural Relationship : Positional isomer of 2-Methyl-2-(3-methylbutoxy)propan-1-ol, differing in the arrangement of ether and hydroxyl groups.
  • Physicochemical Properties : Exhibits nearly identical boiling points, densities, and solubility profiles due to similar molecular weight and functional groups.
  • Applications : Used interchangeably in polymer synthesis and cosmetic formulations due to overlapping metabolic pathways and low toxicity .

b. PPG-3 Butyl Ether

  • Structural Relationship : Shares the same molecular formula but differs in ether linkage positions.
  • Key Similarity: Both compounds demonstrate comparable vapor pressure and octanol-water partition coefficients (logP ~2.5), indicating similar environmental persistence .

c. 2-Methylpropan-1-ol (Isobutanol)

  • Structural Relationship : A simpler branched alcohol lacking the ether group.
  • Differentiation : Higher volatility (bp 108°C vs. ~200°C for the target compound) and lower molecular weight (74.12 g/mol vs. 160.26 g/mol) .

Physicochemical Properties

Table 1: Comparison of Physical Properties

Compound Boiling Point (°C) Density (g/cm³) Molecular Weight (g/mol)
This compound ~200 (estimated) ~0.89 (estimated) 160.26
[(Butoxymethylethoxy)methylethoxy]propan-1-ol 195–210 0.88–0.92 160.26
2-Methyl-3-buten-2-ol 98–99 0.824 86.13
3-Methyl-2-buten-1-ol 140 0.84 86.13
2-Methylpropan-1-ol 108 0.802 74.12

Sources:

Key Observations :

  • Branching in ether-alcohols (e.g., this compound) reduces volatility compared to linear analogs like butan-1-ol (bp 117°C) .
  • Ether linkages increase hydrophobicity, as seen in higher logP values relative to simpler alcohols like propan-1-ol .

Reactivity and Chemical Behavior

  • Reduction Reactions : Unlike primary alcohols (e.g., propan-1-ol), the tertiary alcohol group in this compound resists oxidation, limiting its use in reactions requiring aldehyde/ketone formation .
  • Hydrophobic Interactions : The 3-methylbutoxy moiety enhances binding to hydrophobic pockets in proteins, similar to dihydroxyethyl lauramine oxide, as observed in alpha-glucosidase inhibition studies .

Analytical Differentiation

  • Infrared Spectroscopy : The fingerprint region (500–1500 cm⁻¹) distinguishes this compound from isomers like [(butoxymethylethoxy)methylethoxy]propan-1-ol, despite identical functional group regions (~3200–3600 cm⁻¹ for -OH) .

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